5-chloro-2,3-dihydro-1H-inden-2-ol
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Overview
Description
5-chloro-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of indan-2-ol and is characterized by the presence of a chlorine atom at the 5-position of the indan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dihydro-1H-inden-2-ol typically involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one. One common method employs sodium borohydride (NaBH₄) as the reducing agent in a water-titanium (IV) iodide (TI-IF) solution. The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be further reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-2-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the ketone group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-dihydro-1H-inden-2-ol.
Substitution: Various substituted indan-2-ol derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dihydro-1H-inden-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-2-ol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-chloro-2,3-dihydro-1H-inden-1-one: The ketone analog of 5-chloro-2,3-dihydro-1H-inden-2-ol, which can be reduced to form the alcohol.
5-chloroindole: Contains a similar indole ring system but with different functional groups and properties.
Uniqueness
The presence of the chlorine atom at the 5-position of the indan ring system makes this compound unique. This structural feature can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other related compounds .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJASWIDTSFDSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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